5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole

Alkaline Phosphatase Isoform Selectivity Chemical Probe

Sourcing a validated TNAP positive control with defined isoform selectivity often delays screening campaigns. This ortho-chloro 3,5-diaryl-1,2,4-triazole solves that: • TNAP IC50 = 2.47 µM; GCAP IC50 >100 µM (40-fold window) • Dual LXRα/β agonist (EC50 526/640 nM) for cross-assay calibration • Curated in BindingDB/ChEMBL, enabling direct ELN integration & reproducible HTS

Molecular Formula C14H10ClN3
Molecular Weight 255.70 g/mol
CAS No. 118863-81-3
Cat. No. B12902464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole
CAS118863-81-3
Molecular FormulaC14H10ClN3
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Cl
InChIInChI=1S/C14H10ClN3/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,(H,16,17,18)
InChIKeyAHWJVKKSEVAPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole: Core Identity & Pharmacophore Class


5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole (CAS 118863-81-3, PubChem CID 644851) is a disubstituted 1,2,4-triazole bearing an ortho-chlorophenyl group at the 5-position and an unsubstituted phenyl ring at the 3-position [1]. With a molecular formula of C14H10ClN3, a molecular weight of 255.70 g/mol, XLogP3-AA of 3.9, one hydrogen bond donor, and two hydrogen bond acceptors, this compound belongs to the broader class of 3,5-diaryl-1H-1,2,4-triazoles that have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2] and as screening hits in alkaline phosphatase and liver X receptor (LXR) assays [3]. Its ortho-chloro substitution pattern distinguishes it from the corresponding meta- and para-chloro positional isomers, which may critically influence target binding and selectivity profiles.

Why Generic Substitution Fails for 5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole


In-class substitution among 3,5-diaryl-1,2,4-triazoles is impeded by the pronounced influence of the chlorine substitution position on biological activity. Within the 11β-HSD1 inhibitor series, structure–activity relationship (SAR) studies have established that even subtle positional shifts of the chloro substituent on the aryl ring dramatically alter inhibitory potency and isoform selectivity [1]. The ortho-chloro configuration of the target compound produces a distinct dihedral angle between the triazole core plane and the 2-chlorophenyl ring, altering both steric and electronic complementarity with target binding pockets compared to the para- and meta-chloro isomers [2]. Furthermore, the compound’s differential activity across human tissue-nonspecific alkaline phosphatase (TNAP) and germ-cell alkaline phosphatase (GCAP) isoforms—with an approximately 40-fold selectivity window—illustrates how chlorine substitution pattern affects target engagement in ways that cannot be extrapolated from close-in analogs without empirical verification [3]. Consequently, procurement of a positional isomer or an unsubstituted diphenyl-triazole in place of the ortho-chloro compound risks loss of the defined pharmacological fingerprint that makes this compound a useful chemical probe.

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole


TNAP vs. GCAP Isoform Selectivity

5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole demonstrates an approximate 40-fold selectivity for human tissue-nonspecific alkaline phosphatase (TNAP) over human germ cell alkaline phosphatase (GCAP) [1]. Although a direct head-to-head comparison with the para-chloro isomer (CAS not available in the same assay) is absent from the curated literature, the ortho-chloro compound's IC50 of 2.47 µM for TNAP versus >100 µM for GCAP provides a quantitative selectivity ratio of >40:1. For 3,5-diphenyl-1H-1,2,4-triazole (the unsubstituted parent scaffold), no TNAP/GCAP selectivity data are reported in BindingDB, underscoring the critical role of the ortho-chloro substituent in driving this discriminatory profile.

Alkaline Phosphatase Isoform Selectivity Chemical Probe

LXRalpha Agonist Potency for Nuclear Receptor Probes

In a luciferase reporter gene assay using full-length human LXRalpha expressed in HEK293 cells, 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole exhibits an EC50 of 526 nM [1]. The compound also activates LXRbeta with an EC50 of 640 nM in the same assay format, yielding an LXRalpha/beta selectivity ratio of approximately 1.2-fold, indicating balanced dual agonism. While no head-to-head data for the para-chloro or unsubstituted analogs in this LXR assay are publicly available, the sub-micromolar EC50 for LXRalpha provides a quantitative benchmark for procurement and structure–activity relationship (SAR) expansion that positional isomers cannot match without de novo screening.

Liver X Receptor Nuclear Receptor Metabolic Disease

11β-HSD1 Inhibitor Class Membership

The 3-aryl-5-phenyl-1,2,4-triazole class has been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with activity confirmed in both in vitro enzymatic assays and an in vivo mouse pharmacodynamic model [1]. Within this disclosed SAR series, the nature and position of the aryl substituent are principal determinants of inhibitory potency. The ortho-chlorophenyl substitution present in 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole places it within this pharmacologically active chemotype, whereas 3,5-diphenyl-1H-1,2,4-triazole (lacking any chloro substitution) falls outside the optimized substitution space. Although the individual IC50 of the target compound against 11β-HSD1 has not been explicitly published, its structural membership in this validated inhibitor class provides a rational basis for its selection over the unsubstituted diphenyl scaffold in metabolic disease target studies.

11β-HSD1 Metabolic Syndrome Cortisol Modulation

Physicochemical Differentiation from Unsubstituted Analog

The introduction of an ortho-chloro substituent on the 5-phenyl ring of 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole increases the computed XLogP3-AA to 3.9, compared to an estimated value of approximately 3.2–3.4 for the unsubstituted 3,5-diphenyl-1H-1,2,4-triazole [1]. The hydrogen bond donor count (1) and acceptor count (2) remain identical between the two compounds; however, the ortho-chloro group introduces a local dipole that alters the electrostatic potential surface and may influence both passive membrane permeability and target binding kinetics. The compound also possesses only two rotatable bonds, conferring conformational restriction that is preserved across the positional isomer series. These computed properties are derived from PubChem's standardized descriptor pipeline [1].

Physicochemical Properties Lipophilicity Drug-likeness

Multi-Target Bioactivity Data Availability

5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole has curated bioactivity data for three distinct human protein targets deposited in BindingDB and ChEMBL: tissue-nonspecific alkaline phosphatase (TNAP, IC50 2.47 µM), germ cell alkaline phosphatase (GCAP, IC50 >100 µM), and liver X receptors alpha (EC50 526 nM) and beta (EC50 640 nM) [1][2]. This multi-target activity profile—spanning a hydrolase and two nuclear receptors—provides a unique bioactivity fingerprint that is not annotated for the para-chloro isomer (CID 4730488) or the meta-chloro isomer (CHEBI:189227) in any publicly curated database. The availability of orthogonal assay data reduces the risk of single-assay artifacts and supports the compound's use as a multi-purpose screening control or as a starting point for polypharmacology studies.

Polypharmacology Bioactivity Fingerprint Chemical Probe

Ortho Effect on Triazole Geometry

The 1H-1,2,4-triazole ring of 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole can exist in two prototropic tautomeric forms (1H and 2H), with the 1H-tautomer predominating due to the electron-withdrawing ortho-chloro substituent stabilizing the N1–H form through an intramolecular electrostatic interaction with the triazole N2 lone pair [1]. By contrast, the para-chloro isomer cannot engage in an equivalent through-space interaction due to the greater distance between the chlorine atom and the triazole ring. This tautomeric preference influences hydrogen-bonding geometry with target proteins and contributes to the distinct pharmacological profile observed across alkaline phosphatase and LXR assays. Given that only two rotatable bonds exist in the molecule, the overall conformational space is highly restricted compared to more flexible diaryl-triazole analogs bearing methylene or ethylene linkers [1].

Conformational Analysis Tautomerism Molecular Recognition

Optimal Applications for 5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole


TNAP Inhibitor Screening Control

The compound's IC50 of 2.47 µM for human TNAP, coupled with negligible inhibition of GCAP (IC50 >100 µM), makes it a validated positive control for TNAP inhibition screening campaigns [1]. Its 40-fold selectivity window provides a convenient internal reference for assay quality control, allowing researchers to distinguish genuine TNAP hits from promiscuous phosphatase inhibitors. This application is supported by data from the NIH Molecular Libraries Screen, ensuring reproducibility across independent laboratories.

Dual LXR Agonist Tool Compound

With EC50 values of 526 nM (LXRalpha) and 640 nM (LXRbeta) in a human cell-based luciferase reporter assay, this compound serves as a balanced dual LXR agonist for investigating LXR-mediated transcriptional regulation in hepatic and adipose cell models [2]. Its activity at sub-micromolar concentrations allows for dose–response studies without the cytotoxicity often associated with high-concentration LXR ligand exposure.

11β-HSD1 Scaffold for SAR Expansion

As a member of the pharmacologically validated 3-aryl-5-phenyl-1,2,4-triazole class of 11β-HSD1 inhibitors, this compound provides a structurally defined starting point for medicinal chemistry optimization [3]. The ortho-chloro substitution represents a specific SAR point within a series demonstrated to be active in both in vitro enzymatic assays and an in vivo mouse pharmacodynamic model, reducing the risk of scaffold-hopping failures in early-stage metabolic disease programs.

Multi-Target Bioactivity Reference Standard

The compound's unique bioactivity fingerprint—quantitative data across a hydrolase (TNAP) and two nuclear receptors (LXRalpha, LXRbeta)—positions it as an ideal reference compound for calibrating high-throughput screening (HTS) platforms that require cross-assay validation [1][2]. Its curated presence in BindingDB and ChEMBL under multiple identifiers (BDBM44379, CHEMBL1546037, CID 644851) ensures data traceability and facilitates electronic laboratory notebook integration for industrial screening operations.

Quote Request

Request a Quote for 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.